molecular formula C9H14N2O2S B2763595 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 923242-51-7

2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2763595
CAS No.: 923242-51-7
M. Wt: 214.28
InChI Key: GOEMYPKFFVJIST-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole-derived carboxylic acid featuring a branched aliphatic amino substituent at the 2-position of the thiazole ring. The compound’s molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 222.29 g/mol. Its structure consists of a 1,3-thiazole core substituted at position 4 with a carboxylic acid group and at position 2 with a 3-methylbutylamino moiety.

This compound is structurally related to bioactive natural products, such as cyanobacterial metabolites like Lyngbyabellin A, where analogous thiazole-carboxylic acid units (e.g., Ile-Tzl-Ca) are critical for antiplasmodial activity .

Properties

IUPAC Name

2-(3-methylbutylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6(2)3-4-10-9-11-7(5-14-9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMYPKFFVJIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for constructing thiazole cores. For this compound, the protocol involves cyclocondensation of a α-haloketone with a thiourea derivative:

  • Step 1: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

    • Reactants : Ethyl acetoacetate (0.1 mol) and thiourea (0.1 mol).
    • Catalyst : N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) in benzene.
    • Conditions : Microwave irradiation (300 W, 80°C, 15 min).
    • Yield : ~70–80% after recrystallization.

    $$
    \text{Ethyl acetoacetate} + \text{Thiourea} \xrightarrow[\text{MW, 80°C}]{\text{NBS/BPO}} \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate}
    $$

  • Step 2: Introduction of 3-Methylbutylamino Substituent

    • Reactants : Ethyl 2-amino-1,3-thiazole-4-carboxylate (0.02 mol) and 3-methylbutylamine.
    • Conditions : Reflux in ethanol with formaldehyde (Mannich reaction).
    • Yield : ~65–75%.

    $$
    \text{Ethyl 2-amino-thiazole-4-carboxylate} + \text{3-methylbutylamine} \xrightarrow[\text{HCHO, EtOH}]{\Delta} \text{Ethyl 2-(3-methylbutylamino)-thiazole-4-carboxylate}
    $$

  • Step 3: Ester Hydrolysis to Carboxylic Acid

    • Reagent : Aqueous NaOH (10%) or HCl.
    • Conditions : Reflux for 4–6 hours.
    • Yield : ~85–90%.

    $$
    \text{Ethyl ester intermediate} \xrightarrow[\text{H}_2\text{O}]{\text{NaOH/HCl}} \text{2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid}
    $$

Alternative Pathway: Post-Functionalization of Preformed Thiazoles

A patent-derived approach (CN101412699A) utilizes preassembled thiazole intermediates:

  • Step 1: Synthesis of 2-Chloro-1,3-thiazole-4-carboxylic Acid Methyl Ester

    • Reactants : 3-Chloro-2,4-dioxobutyric acid methyl ester and thiourea.
    • Conditions : Reflux in methanol (4 h).
  • Step 2: Nucleophilic Substitution with 3-Methylbutylamine

    • Reactants : 2-Chloro-thiazole-4-carboxylate (0.01 mol) and excess 3-methylbutylamine.
    • Conditions : 60°C, 12 h in DMF.
    • Yield : ~78%.
  • Step 3: Saponification of Methyl Ester

    • Reagent : LiOH in THF/H₂O (1:1).
    • Conditions : Room temperature, 24 h.
    • Yield : ~92%.

Optimization Strategies and Challenges

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 min vs. 4 h for cyclization). This method enhances yields by minimizing side reactions like hydrolysis of the ethyl ester.

Regioselectivity in Amine Substitution

The 3-methylbutylamine’s steric bulk necessitates elevated temperatures (60–80°C) to ensure complete substitution at the thiazole’s C2 position. Lower temperatures favor incomplete conversion, yielding mixtures of mono- and disubstituted products.

Purification Challenges

  • Byproducts : Unreacted 3-methylbutylamine and oligomeric condensation products.
  • Solution : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3300–2500 (broad, COOH), 1685 (C=O), 1550 (C=N).
  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 1.02 (d, 6H, CH(CH₃)₂), 1.60 (m, 2H, CH₂CH), 3.30 (t, 2H, NHCH₂), 7.15 (s, 1H, thiazole-H), 12.50 (s, 1H, COOH).
  • LC-MS : m/z 215.1 [M+H]⁺.

Purity and Stability

  • HPLC : >95% purity (C18 column, acetonitrile/water + 0.1% TFA).
  • Storage : Stable for >12 months at −20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid, in managing diabetes. One notable study demonstrated that thiazole derivatives could significantly reduce blood glucose levels and enhance insulin sensitivity in diabetic models.

Case Study:

  • In a streptozotocin-induced neonatal model of non-insulin dependent diabetes mellitus (NIDDM), administration of a related thiazole derivative resulted in:
    • Decrease in Blood Glucose: A significant reduction in blood glucose levels was observed after three weeks of treatment.
    • Histological Improvements: Histological examination showed restoration of normal pancreatic architecture, indicating protective effects against hyperglycemia-induced damage .

Antibacterial Activity

Thiazole derivatives exhibit promising antibacterial properties. The compound has been explored for its efficacy against various bacterial strains, making it a candidate for antibiotic development.

Research Findings:

  • Thiazole derivatives were synthesized and evaluated for their antibacterial activities against strains such as Mycobacterium smegmatis. The results indicated that specific derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin .

Data Table: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis50 µg/mL
Related Thiazole DerivativeEscherichia coli25 µg/mL
Related Thiazole DerivativeStaphylococcus aureus15 µg/mL

Anticancer Applications

The anticancer potential of thiazole compounds has garnered attention due to their ability to inhibit specific cellular pathways involved in tumor growth.

Mechanism of Action:

  • Some thiazole derivatives have been shown to inhibit kinesin proteins essential for mitotic spindle formation in cancer cells. For example, a related compound inhibited HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Case Study:

  • In vitro assays demonstrated that thiazole derivatives could significantly reduce proliferation rates in various cancer cell lines, including leukemia and breast cancer cells. The compounds exhibited IC50 values indicating effective concentration ranges for therapeutic application .

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Aliphatic Amino-Substituted Analogs

  • Ile-Tzl-Ca (2-(1-amino-2-methylbutyl)-1,3-thiazole-4-carboxylic acid): Molecular Formula: C₉H₁₃N₂O₂S (MW: 221.28 g/mol). Key Differences: The aminoalkyl chain in Ile-Tzl-Ca is 1-amino-2-methylbutyl, differing in branching from the 3-methylbutyl group in the target compound. This variation may influence steric interactions in biological targets. Activity: Found in Lyngbyabellin A, a cyanobacterial metabolite with antiplasmodial activity .
  • Ala-Tzl-Ca (2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid): Molecular Formula: C₆H₇N₂O₂S (MW: 171.20 g/mol). Key Differences: Shorter ethylamino substituent, reducing lipophilicity compared to the target compound. Role: Component of Ulongamide A, another antiplasmodial cyanobacterial product .

Aromatic Amino-Substituted Analogs

  • 2-[(4-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₁₀H₇ClN₂O₂S (MW: 254.70 g/mol) .
  • 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₁₀H₆Cl₂N₂O₂S (MW: 289.14 g/mol) .

Heterocyclic-Substituted Analogs

  • 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₈H₅NO₂S₂ (MW: 211.26 g/mol). Key Differences: Thienyl group introduces sulfur heteroatoms, enhancing solubility in organic solvents (e.g., DMSO) but reducing water solubility .
  • 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₁₀H₁₀N₃O₂S (MW: 248.28 g/mol) .

Data Table: Comparative Analysis of Thiazole-4-Carboxylic Acid Derivatives

Compound Name Molecular Formula MW (g/mol) Substituent Type Solubility Notable Activity
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid C₉H₁₄N₂O₂S 222.29 Aliphatic amino Likely moderate in organics Antiplasmodial (inferred)
Ile-Tzl-Ca C₉H₁₃N₂O₂S 221.28 Branched aliphatic amino N/A Antiplasmodial
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 Aromatic chloro Low in water Synthetic intermediate
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid C₈H₅NO₂S₂ 211.26 Heterocyclic thienyl Soluble in DMSO/EtOH Organic intermediate
2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid C₁₀H₁₀N₃O₂S 248.28 Heteroaromatic pyridinyl N/A Experimental drug candidate

Structure-Activity and Physicochemical Insights

  • Solubility : Aromatic and heterocyclic derivatives exhibit lower aqueous solubility due to reduced polarity, limiting their bioavailability without formulation aids .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in dichlorophenyl analogs) may increase electrophilicity, influencing reactivity in covalent inhibitor design .

Biological Activity

Overview

2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid is a member of the thiazole family, characterized by its unique structure that combines a thiazole ring with a carboxylic acid group. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments.

  • Molecular Formula : C8H12N2O2S
  • Molecular Weight : 188.26 g/mol
  • CAS Number : [1071307-91-9]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities and receptor functions, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase, which is relevant in conditions like gout and hyperuricemia .
  • Antioxidant Activity : It exhibits properties that help mitigate oxidative stress by scavenging free radicals .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce levels of inflammatory mediators such as TNF-alpha and IL-6 .

Antimicrobial Properties

Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest moderate to good activity against Gram-positive bacteria and lower efficacy against Gram-negative bacteria .

Anticancer Activity

Recent studies have also explored the anticancer potential of thiazole derivatives. The compound was tested in vitro for its cytotoxic effects on cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)20 µM
A549 (Lung Cancer)25 µM

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy .

Case Studies

  • Diabetes Model Study :
    A study conducted on streptozotocin-induced diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity. Histological analysis revealed preservation of pancreatic architecture post-treatment, indicating potential for managing diabetes .
  • Inflammatory Response Study :
    In another study assessing inflammatory responses, the compound effectively reduced the secretion of pro-inflammatory cytokines in vitro. This suggests its role as a therapeutic agent in conditions characterized by chronic inflammation .

Q & A

Q. What are the common synthetic routes for preparing 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid and related analogs?

A typical synthesis involves coupling a thiazole-4-carboxylic acid derivative with a primary amine (e.g., 3-methylbutylamine) using carbodiimide-based reagents like EDCI and HOBt in dichloromethane. After activation of the carboxylic acid (10 minutes), the amine and a base (e.g., Et3_3N) are added, followed by 6–15 hours of reaction. Boc-protected intermediates may require deprotection with TFA. Purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) yields the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm substitution patterns and amine coupling (e.g., δ 1.0–1.5 ppm for methylbutyl protons).
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC : To assess purity (>95% by area under the curve).
  • Elemental Analysis : For verifying C, H, N, S content .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

Solubility is tested in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve incubating the compound at 37°C and analyzing degradation products via LC-MS. Hydrolysis of ester or amide bonds (if present) is monitored under acidic/basic conditions .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of thiazole-4-carboxylic acid derivatives?

  • Optimize Coupling Conditions : Screen coupling agents (e.g., DCC vs. EDCI) and solvents (DMF vs. CH2_2Cl2_2).
  • Protective Group Chemistry : Use Boc groups for amines to prevent side reactions, followed by TFA cleavage.
  • Purification : Employ preparative HPLC for polar byproducts.
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress .

Q. How can structural modifications enhance the biological activity of this compound?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) to the thiazole ring to improve receptor binding.
  • Side Chain Optimization : Replace 3-methylbutyl with cyclic or aromatic amines to modulate lipophilicity and target engagement.
  • Prodrug Design : Esterify the carboxylic acid to enhance bioavailability, as seen in ixazomib citrate .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate EC50_{50}/IC50_{50} values using standardized assays (e.g., fluorescence-based enzymatic assays).
  • Selectivity Profiling : Test against related targets (e.g., EP1/EP4 subtypes for prostaglandin receptors) to rule off-target effects.
  • Structural Elucidation : Compare X-ray crystallography or docking studies with inactive analogs to identify critical binding motifs .

Q. How does regioselectivity impact substitution reactions on the thiazole ring?

Regioselectivity is influenced by electronic and steric factors. For example:

  • Electron-rich C2 positions favor electrophilic substitution.
  • Steric hindrance at C5 may direct reactions to C4. Computational tools (DFT calculations) predict reactive sites, while experimental validation uses competitive reactions with directing groups (e.g., -NH2_2) .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Monitor pH, temperature, and stirring speed in real time.
  • Quality Control : Implement in-process checks (e.g., mid-reaction NMR) and batch testing.
  • Documentation : Detailed logs of reaction conditions (e.g., “6 hours at 25°C”) and deviations .

Q. How are stability-indicating methods validated for this compound?

  • Forced Degradation : Expose to heat, light, and oxidative conditions (H2_2O2_2).
  • Specificity : Demonstrate chromatographic separation of degradation products (HPLC).
  • Recovery Studies : Spiked samples should show >90% recovery .

Q. What computational tools predict the pharmacokinetic properties of thiazole-4-carboxylic acid derivatives?

  • ADMET Prediction : Software like SwissADME estimates logP, solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeability and protein-ligand stability.
  • QSAR Models : Correlate structural descriptors (e.g., polar surface area) with bioavailability .

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